molecular formula C12H19NO2 B13325705 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL

Cat. No.: B13325705
M. Wt: 209.28 g/mol
InChI Key: XXRWWTCZMYONOO-UHFFFAOYSA-N
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Description

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is an organic compound with the molecular formula C12H19NO2. It features a cyclohexanol core substituted with a furan ring and an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-furylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The furan ring and aminoethyl group enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is unique due to its combination of a cyclohexanol core with a furan ring and an aminoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol

InChI

InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3

InChI Key

XXRWWTCZMYONOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCC(CC2)O

Origin of Product

United States

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